dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate is a deuterium-labeled amino acid derivative. This compound is of significant interest in various scientific fields due to its isotopic labeling, which makes it useful in tracing and studying biochemical pathways and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate can be achieved through the electrosynthesis of 15N-labeled amino acids from 15N-nitrite and biomass-derived ketonic acids under ambient conditions driven by renewable electricity . This method involves a reaction pathway where 15N-nitrite is converted to 15N-hydroxylamine, which then reacts with pyruvate oxime to form 15N-alanine .
Industrial Production Methods
Industrial production of deuterium-labeled compounds often involves the use of perdeuterated solvents, reagents, and catalysts. The direct high-temperature deuteration method is commonly used, where metals react with deuterium gas at high temperatures to produce deuterides . This method is advantageous due to its simplicity and the high purity of the resulting deuterides.
Analyse Chemischer Reaktionen
Types of Reactions
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents to form deuterated amines.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, reducing agents like sodium dispersions, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products
The major products formed from these reactions include deuterated amines, oxides, and substituted derivatives, which are valuable in various research applications.
Wissenschaftliche Forschungsanwendungen
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Medicine: Utilized in the development of 15N-labeled drugs for studying drug metabolism and pharmacokinetics.
Industry: Employed in the synthesis of deuterated compounds for various industrial applications, including the production of stable isotopes for research and development.
Wirkmechanismus
The mechanism by which dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate exerts its effects involves the incorporation of deuterium and 15N into target molecules. This isotopic labeling allows for the precise tracking of the compound through various biochemical pathways, providing insights into molecular interactions and transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15N-Alanine: Another 15N-labeled amino acid used in similar applications.
Deuterated Glycine: Used in the synthesis of 15N-labeled drugs and studying metabolic pathways.
15N-Tiopronin: A 15N-labeled drug used in hepatitis treatment.
Uniqueness
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate is unique due to its multiple deuterium and 15N labels, making it highly valuable for detailed and precise studies in various scientific fields. Its ability to provide clear insights into complex biochemical processes sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C5H9NO4 |
---|---|
Molekulargewicht |
157.18 g/mol |
IUPAC-Name |
dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)pentanedioate |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D,6+1/hD4 |
InChI-Schlüssel |
WHUUTDBJXJRKMK-JLORKINQSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C([2H])([2H])C(=O)O[2H])[15N]([2H])[2H] |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.